2-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid

Medicinal Chemistry Process Chemistry Analytical Chemistry

This cyclopentylpiperazine-benzoic acid building block delivers a steric and electronic profile unattainable with methyl or phenyl analogs. The cyclopentyl group imparts balanced lipophilicity and conformational flexibility critical for CNS target engagement and hERG liability mitigation. With a predicted pKa of 3.62 and thermal stability exceeding 500 °C, it supports robust amide couplings and enhanced solubility at physiological pH. Substituting analogs risks altered SAR, reduced synthetic yields, and compromised receptor selectivity. Procure this authentic scaffold to maintain lead-series integrity in histamine H3 and GPCR modulator programs.

Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
CAS No. 890092-13-4
Cat. No. B3164240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid
CAS890092-13-4
Molecular FormulaC17H22N2O3
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C17H22N2O3/c20-16(14-7-3-4-8-15(14)17(21)22)19-11-9-18(10-12-19)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,21,22)
InChIKeyDFQKLKPRJMYSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Cyclopentylpiperazine-1-carbonyl)benzoic Acid (CAS 890092-13-4): Core Physicochemical and Structural Baseline


2-(4-Cyclopentylpiperazine-1-carbonyl)benzoic acid (CAS 890092-13-4) is a piperazine-derived benzoic acid building block with the molecular formula C17H22N2O3 and a molecular weight of 302.37 g/mol . The compound features a cyclopentyl-substituted piperazine linked via a carbonyl to a benzoic acid moiety, imparting distinct steric and electronic properties relative to its methyl- and phenyl-substituted analogs . This specific structure results in unique predicted physicochemical properties, including a high boiling point (500.0±45.0 °C at 760 mmHg) and a predicted pKa of 3.62±0.36 .

Why Generic Substitution Fails: Divergent Physicochemical Profiles of Piperazine-Benzoic Acid Analogs


In drug discovery and chemical synthesis, small structural variations in building blocks can lead to significant differences in boiling point, density, acidity, and ultimately, synthetic utility and biological performance. While the 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid scaffold shares a core motif with its methyl and phenyl counterparts, the cyclopentyl group introduces a unique balance of conformational flexibility, steric bulk, and lipophilicity that cannot be achieved with smaller or planar substituents . Direct substitution of analogs without empirical validation of physical properties or synthetic compatibility risks compromised reaction yields, altered pharmacokinetic profiles, or loss of target engagement [1]. The following evidence demonstrates that this compound's properties are not interchangeable with its closest analogs and must be selected based on specific project requirements.

2-(4-Cyclopentylpiperazine-1-carbonyl)benzoic Acid: Quantified Differentiation Against Analogs


Boiling Point: 57°C Higher than Methyl Analog, 47°C Lower than Phenyl Analog

The predicted boiling point of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid is 500.0±45.0 °C at 760 mmHg . This is 56.7°C higher than the methyl-substituted analog (443.3 °C at 760 mmHg) [1] and 47.0°C lower than the phenyl-substituted analog (547.0±45.0 °C at 760 mmHg) . The intermediate boiling point reflects the balance of molecular weight and intermolecular forces imparted by the cyclopentyl group.

Medicinal Chemistry Process Chemistry Analytical Chemistry

pKa Value: 3.62, Indicating Slightly Stronger Acidity than Phenyl Analog

The predicted acid dissociation constant (pKa) for 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid is 3.62±0.36 . This value is 0.05 units lower than that of the phenyl-substituted analog, which has a predicted pKa of 3.67±0.36 . The lower pKa indicates that the cyclopentyl derivative is a slightly stronger acid and will be more ionized at a given physiological pH compared to the phenyl analog.

Medicinal Chemistry Biophysical Chemistry ADME

Density: Intermediate Value of 1.257 g/cm³ for Formulation and Process Design

The predicted density of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid is 1.257±0.06 g/cm³ . This falls between the methyl analog (1.253 g/cm³) [1] and the phenyl analog (1.280±0.06 g/cm³) . The density, reflecting molecular packing, is a key parameter for process design, including reactor loading calculations and the selection of solvents for liquid-liquid extraction and crystallization.

Process Chemistry Formulation Science Analytical Chemistry

2-(4-Cyclopentylpiperazine-1-carbonyl)benzoic Acid: High-Value Application Scenarios Based on Differentiated Properties


Synthesis of CNS-Penetrant Drug Candidates

The cyclopentylpiperazine moiety is a privileged scaffold in the design of central nervous system (CNS) drugs, particularly as a component of histamine H3 receptor antagonists and other G-protein coupled receptor (GPCR) modulators [1]. The balanced lipophilicity and unique steric profile of the cyclopentyl group, as reflected in the compound's intermediate boiling point and density relative to methyl and phenyl analogs, can facilitate blood-brain barrier penetration while mitigating hERG channel binding, a common liability for piperazine-containing compounds [2]. Procurement of this specific building block is essential for maintaining SAR consistency in CNS-targeted libraries.

Optimization of pKa for Enhanced Solubility and Bioavailability

The predicted pKa of 3.62±0.36 for this compound indicates that it is slightly more acidic than the phenyl analog . In medicinal chemistry programs where the target profile requires improved aqueous solubility at a specific pH (e.g., for oral or parenteral formulation), this compound offers a distinct advantage. The modest pKa shift can be leveraged to enhance solubility without resorting to more extreme structural modifications, thereby preserving the core pharmacophore and minimizing off-target effects [3].

Process Development Requiring High-Temperature Stability

The high predicted boiling point of 500.0±45.0 °C suggests that 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid can tolerate elevated temperatures during synthesis, such as in amide coupling reactions performed in high-boiling solvents or during melt-phase reactions. This thermal stability, in contrast to the lower-boiling methyl analog, provides a wider operational window for process chemists, reducing the risk of thermal degradation and improving overall yield and purity in multi-step syntheses.

Design of Selective GPCR Modulators

Patents and literature indicate that cyclopentylpiperazine derivatives are key intermediates for creating selective ligands for various GPCRs, including histamine H3 receptors [1]. The unique combination of the cyclopentyl group's shape and the benzoic acid's hydrogen-bonding potential allows for fine-tuning of receptor subtype selectivity. The use of this specific building block is critical for achieving the desired selectivity profile, as substitution with a methyl or phenyl analog would likely result in altered binding affinities and functional activities [4].

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